REACTION_CXSMILES
|
COC1C=CC(C[N:8]2[C:13](=[O:14])[C:12]([C:15]3[CH:24]=[CH:23][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][CH:16]=3)=[CH:11][N:10]=[CH:9]2)=CC=1>FC(F)(F)C(O)=O>[O:14]=[C:13]1[NH:8][CH:9]=[N:10][CH:11]=[C:12]1[C:15]1[CH:16]=[CH:17][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:23][CH:24]=1
|
Name
|
Methyl 4-[1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzoate
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2C=NC=C(C2=O)C2=CC=C(C(=O)OC)C=C2)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 70° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the resulting residue
|
Type
|
EXTRACTION
|
Details
|
followed by three times extraction with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (methanol/chloroform=2% to 5%)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=CN=CN1)C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86 mg | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |